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molecular formula C11H15BrO3 B8342797 1-Bromo-2-(2,2-dimethoxy-ethoxy)-4-methyl benzene

1-Bromo-2-(2,2-dimethoxy-ethoxy)-4-methyl benzene

Cat. No. B8342797
M. Wt: 275.14 g/mol
InChI Key: WYDMYZATRIXIFX-UHFFFAOYSA-N
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Patent
US07157491B2

Procedure details

To a solution of anhydrous ethanol (40 ml), sodium ethoxide (31.7 ml 21% wt., 86.94 mmol) and 2-bromo-5-methylphenol (Gewali, Mohan B.; Ronald, Bruce P. J. Org. Chem. 1980, 45, 2224–2229) (16.25 g, 86.94 mmol) was added 2-bromo-1,1-dimethoxy ethane (16.17 g, 95.64 mmol). The solution was heated to reflux overnight, reduced under vacuum and partitioned between water and ether. The aqueous layer was extracted with ether and the organics were passed through a silica plug and concentrated to afford 8.71 g (36%) of desired product as a pale yellow oil: 1H NMR (400 MHz, DMSO-d6): δ 2.19 (3H, s), 3.33 (6H, s), 3.96 (2H, d, J=5.1 Hz), 4.64 (1H, t, J=5.1 Hz), 6.98 (1H, d, J=8.5 Hz), 7.08 (1H, dd, J=8.4 Hz, 1.5 Hz), 7.35 (1H, d, J=1.7 Hz).
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
16.25 g
Type
reactant
Reaction Step One
Quantity
16.17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:7]=1[OH:13].Br[CH2:15][CH:16]([O:19][CH3:20])[O:17][CH3:18]>C(O)C>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:7]=1[O:13][CH2:15][CH:16]([O:19][CH3:20])[O:17][CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
31.7 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
16.25 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)O
Name
Quantity
16.17 g
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned between water and ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C)OCC(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.71 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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